N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Description
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent at the pyrazole ring’s nitrogen and a methyl group at the 1-position.
Properties
IUPAC Name |
N-cyclopropyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(4-5-9-11)8(12)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUNVFBCRWEKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1-methyl-1H-pyrazole-5-carboxylic acid precursors, acetylacetone reacts with methylhydrazine under acidic conditions to yield the substituted pyrazole intermediate. This step achieves regioselective methylation at the 1-position of the pyrazole ring.
Reaction Conditions
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Reactants : Acetylacetone (1.0 eq), methylhydrazine (1.2 eq)
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Solvent : Ethanol (anhydrous)
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Catalyst : Hydrochloric acid (0.1 eq)
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Temperature : Reflux (78°C)
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Time : 6–8 hours
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Yield : 85–90%
Carboxylic Acid Activation
The 5-position carboxylic acid group is activated for subsequent amidation. Chlorination using thionyl chloride (SOCl₂) converts the acid to its acyl chloride, enhancing reactivity toward nucleophilic amines like cyclopropylamine.
Reaction Conditions
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Reactants : 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), SOCl₂ (2.5 eq)
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Solvent : Dichloromethane (DCM)
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Temperature : 40°C
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Time : 3 hours
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Yield : 95%
Catalytic Reduction and Acylation Steps
Amidation with Cyclopropylamine
The acyl chloride intermediate reacts with cyclopropylamine to form the target carboxamide. Triethylamine (TEA) is often added to neutralize HCl byproducts.
Reaction Conditions
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Reactants : Pyrazole-5-acyl chloride (1.0 eq), cyclopropylamine (1.5 eq), TEA (2.0 eq)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C → room temperature
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Time : 12 hours
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Yield : 78–82%
Catalytic Reduction Optimization
Alternative routes employ catalytic hydrogenation for nitro-group reductions. For example, J-STAGE studies utilized FeO(OH)/C catalysts with hydrazine hydrate in ethanol, achieving high yields under mild conditions.
Comparative Catalytic Systems
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeO(OH)/C | Ethanol | 80°C | 2 | 92 |
| Palladium/C | Methanol | 25°C | 6 | 88 |
| Raney Nickel | THF | 50°C | 4 | 85 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance scalability and reproducibility. Key advantages include:
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Precise temperature control : Mitigates exothermic side reactions.
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Automated reagent mixing : Ensures stoichiometric accuracy.
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In-line purification : Reduces post-reaction processing time.
Operational Parameters
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Flow Rate : 10 mL/min
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Residence Time : 15 minutes
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Purity : >99% (HPLC)
Solvent Recycling and Waste Management
Green chemistry principles are integrated via solvent recovery systems. Ethanol and THF are distilled and reused, reducing environmental impact and production costs by 20–30%.
Comparative Analysis of Synthetic Approaches
Conventional vs. Catalytic Methods
Traditional methods using DCC/DMAP coupling agents face limitations in atom economy and byproduct formation. Catalytic approaches, such as FeO(OH)/C-mediated reductions, offer superior efficiency and sustainability.
Efficiency Metrics
| Method | Atom Economy (%) | E-Factor |
|---|---|---|
| DCC/DMAP | 65 | 8.2 |
| FeO(OH)/C | 89 | 2.1 |
Regioselectivity Challenges
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
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N2-methyl isomers : Mitigated via kinetic control.
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Over-chlorination : Addressed by limiting SOCl₂ stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the cyclopropyl group.
Scientific Research Applications
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals such as fungicides and insecticides
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with nucleic acids, proteins, and cell membranes, affecting cellular processes and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamides exhibit diverse bioactivities influenced by substituents on the pyrazole core and aromatic rings. Below is a systematic comparison of N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide with structurally related compounds:
Table 1: Structural and Physical Properties
Key Observations :
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., chloro, cyano, fluoro) increase melting points due to enhanced dipole interactions and crystallinity. For example, compound 3d (with a 4-fluorophenyl group) has a higher mp (181–183°C) compared to 3a (133–135°C) . Bulky substituents like cyclopropyl (in the target compound) may reduce melting points compared to aryl-substituted analogs, though data are lacking.
Synthetic Yields :
- Yields for analogs in range from 62% to 71%, influenced by steric and electronic factors. The target compound’s synthesis likely employs similar coupling agents (e.g., EDCI/HOBt) but may require optimization for cyclopropyl integration .
Biological Relevance: Chloro and cyano substituents in analogs like 3a–3e are associated with pesticidal or antifungal activities . The cyclopropyl group in the target compound may confer metabolic stability, as seen in other agrochemicals .
Structural Diversity :
- and highlight pyrazole carboxamides with heterocyclic moieties (e.g., thiophene, benzothiazole), which expand bioactivity profiles. The target compound’s cyclopropyl group offers a unique steric profile compared to these bulkier groups .
Biological Activity
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide (often referred to as NCP) is a synthetic compound belonging to the class of pyrazolecarboxamides. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of NCP, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
NCP features a five-membered pyrazole ring with a cyclopropyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. The carboxamide group is connected to the fifth carbon atom of the pyrazole ring. This unique structure contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of NCP is largely attributed to its interaction with specific molecular targets and pathways:
- Inhibition of Enzymes and Receptors : NCP acts as an inhibitor for various enzymes and receptors, modulating critical biological processes. Its structural features allow it to fit into active sites of target proteins, leading to inhibition or activation of their functions .
- Fungicidal Activity : The compound has demonstrated potent fungicidal activity against Erysiphe graminis, suggesting that it disrupts essential biological processes in fungi, leading to cell death .
- Insecticidal Properties : NCP exhibits insecticidal activity against Aphis fabae, indicating its potential application in agricultural pest control .
Biological Activity Studies
Recent studies have explored the biological activities of NCP and its derivatives:
- Antimicrobial Activity : NCP has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its derivatives have also been synthesized and tested for enhanced potency .
- Anti-inflammatory Effects : Research indicates that NCP may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Various studies have reported that pyrazole derivatives exhibit anticancer activity by inhibiting tumor cell proliferation. For instance, compounds related to NCP have shown promising results in inhibiting cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of NCP in different biological contexts:
- Study on Antiparasitic Activity : A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized as potent inhibitors against Haemonchus contortus, a parasitic nematode affecting sheep. These compounds exhibited high selectivity and low cytotoxicity towards mammalian cells, indicating their potential for veterinary applications .
- Toxicological Assessments : Acute toxicity studies in rodent models revealed that while some derivatives exhibited potent effects against parasites, they also showed significant acute toxicity in mammals due to mitochondrial respiratory inhibition . This highlights the importance of careful evaluation during drug development.
Research Findings Summary
The following table summarizes key findings from various studies on NCP:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Fungicidal Activity | Potent against Erysiphe graminis |
| Insecticidal Activity | Effective against Aphis fabae |
| Anticancer Potential | Inhibits tumor cell proliferation |
| Toxicity Studies | High selectivity for parasites but acute mammalian toxicity observed |
Q & A
Q. What are the optimal synthetic pathways for N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, and how can purity be ensured?
The synthesis typically involves cyclocondensation reactions or stepwise coupling of the cyclopropyl and pyrazole moieties. Key steps include:
- Reagent optimization : Use of catalysts (e.g., DMF-DMA for cyclocondensation) and solvents like toluene or DMF to enhance reactivity .
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation and ensure completion .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield improvements (e.g., 60–80%) are attainable with temperature control (80–120°C) and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm, pyrazole CH3 at δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 220.1215 for C9H13N3O) .
- X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX software refines diffraction data (R factor < 0.05) .
Q. How does the cyclopropyl group influence the compound’s reactivity?
The cyclopropyl ring introduces steric hindrance and electronic effects:
- Steric effects : Limits nucleophilic attack at the pyrazole ring’s 5-position.
- Electronic effects : Hyperconjugation stabilizes the carboxamide group, enhancing resistance to hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Compare IC50 values in cytotoxicity assays (e.g., MTT assays) under standardized conditions (pH 7.4, 37°C) .
- Structural analogs : Test derivatives (e.g., replacing cyclopropyl with cyclohexyl) to isolate structure-activity relationships (SAR) .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm binding to putative targets (e.g., kinase enzymes) .
Q. How can computational methods guide the optimization of this compound for anticancer applications?
- Molecular docking : Simulate binding to ATP pockets in kinases (e.g., VEGFR2) using AutoDock Vina; prioritize ligands with ∆G < -8 kcal/mol .
- ADMET prediction : SwissADME predicts bioavailability (e.g., logP ~2.5, TPSA ~75 Ų) and cytochrome P450 interactions .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .
Q. What advanced techniques improve multi-step synthesis efficiency?
- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2–4 hrs (e.g., 80°C, 300 W) with ≥15% yield improvement .
- Flow chemistry : Enables continuous production of intermediates (e.g., pyrazole-carboxylic acid) with <5% impurity .
- Catalyst screening : Immobilized Pd catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) > 100 .
Q. How do crystallographic studies inform polymorph control?
- SHELXL refinement : Resolves hydrogen bonding (e.g., N–H···O=C interactions) and π-π stacking distances (3.4–3.6 Å) .
- Polymorph screening : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate stable forms with melting points >150°C .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
